molecular formula C21H24N4O2S2 B2996781 3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034554-83-9

3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2996781
CAS No.: 2034554-83-9
M. Wt: 428.57
InChI Key: UWPUFMTYCKDXJD-UHFFFAOYSA-N
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Description

This compound features a complex and multi-faceted structure that includes thieno, phenyl, piperidinyl, and triazinyl groups. It’s an intersection of aromaticity, heterocyclic chemistry, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions::

  • Initial Synthesis: : Begins with the thieno[3,2-d][1,2,3]triazin-4(3H)-one core. This involves cyclization of appropriate thiadiazine intermediates.

  • Phenyl Acetylation: : Introduction of the 4-(isopropylthio)phenyl group via a Friedel-Crafts acylation reaction.

  • Piperidine Addition: : The 4-position piperidinyl group is incorporated through nucleophilic substitution.

Industrial Production Methods::
  • Scalability: : Uses catalytic processes to enhance yield and purity.

  • Reaction Monitoring: : Employs chromatography and spectroscopic methods for consistent results.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: : Forms sulfoxides or sulfones when treated with strong oxidizing agents.

  • Reduction: : Can reduce the acetyl or triazinyl parts under hydrogenation conditions.

  • Substitution: : Halogenated derivatives may undergo nucleophilic substitutions.

Common Reagents and Conditions::
  • Oxidation: : Using m-chloroperbenzoic acid (MCPBA) or potassium permanganate.

  • Reduction: : Utilizing lithium aluminium hydride (LAH) or palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Often done with nucleophiles like thiolates, cyanides, or amines under controlled conditions.

Major Products::
  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Aliphatic derivatives, amines.

  • Substitution Products: : Varied depending on the nucleophile, potentially yielding thiophenes, cyanides, or amines.

Scientific Research Applications

Chemistry::

  • Reactivity Studies: : Explores reactivity patterns in heterocyclic chemistry.

  • Catalysis: : Serves as a ligand in transition metal catalysis.

Biology::
  • Enzyme Inhibition: : Acts as an inhibitor in enzyme-mediated processes.

  • Receptor Binding: : Studies related to receptor-ligand interactions.

Medicine::
  • Drug Development: : Investigated for its potential therapeutic effects.

  • Disease Models: : Utilized in models for various diseases to understand its bioactivity.

Industry::
  • Material Science: : Used in creating advanced materials with specialized properties.

  • Agriculture: : Evaluated for its role in plant protection and pest control.

Mechanism of Action

Molecular Targets and Pathways::

  • Receptor Modulation: : Interacts with specific receptors to exert its biological effects.

  • Enzyme Interaction: : Inhibits or modulates enzyme activity through binding.

Comparison with Similar Compounds

Similar Compounds::

  • Other Thieno[3,2-d][1,2,3]triazin Derivatives: : Share the triazin core but differ in functional groups.

  • Phenyl Acetyl Piperidines: : Structurally similar but lacking the thieno-triazin framework.

Uniqueness::
  • Structural Complexity: : The fusion of aromatic, heterocyclic, and acyl-piperidin components provides unique reactivity and applications.

  • Versatility: : Can engage in diverse chemical reactions, offering a broad spectrum of research and industrial uses.

This comprehensive overview sheds light on the fascinating aspects of 3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one. Whether in the lab or in industry, its potential is as vast as its structure is intricate.

Properties

IUPAC Name

3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S2/c1-14(2)29-17-5-3-15(4-6-17)13-19(26)24-10-7-16(8-11-24)25-21(27)20-18(22-23-25)9-12-28-20/h3-6,9,12,14,16H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPUFMTYCKDXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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